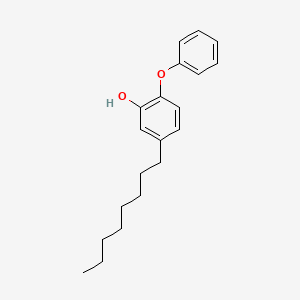

5-Octyl-2-phenoxyphenol

描述

属性

分子式 |

C20H26O2 |

|---|---|

分子量 |

298.4 g/mol |

IUPAC 名称 |

5-octyl-2-phenoxyphenol |

InChI |

InChI=1S/C20H26O2/c1-2-3-4-5-6-8-11-17-14-15-20(19(21)16-17)22-18-12-9-7-10-13-18/h7,9-10,12-16,21H,2-6,8,11H2,1H3 |

InChI 键 |

JOWYBLIPWAMIHM-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCC1=CC(=C(C=C1)OC2=CC=CC=C2)O |

产品来源 |

United States |

准备方法

合成路线和反应条件: 5-辛基-2-苯氧基苯酚的合成通常涉及在碱如氢化钠存在下,使 5-氯-2-硝基苯酚与辛基溴反应。反应在氩气气氛下,在升高的温度下,在二甲基甲酰胺 (DMF) 等溶剂中进行。 然后将所得产物进行还原以获得 5-辛基-2-苯氧基苯酚 .

工业生产方法: 5-辛基-2-苯氧基苯酚的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保最终产品的产率和纯度高。连续流动反应器和先进的纯化技术的使用可以提高生产过程的效率。

化学反应分析

反应类型:

氧化: 5-辛基-2-苯氧基苯酚可以发生氧化反应,导致形成醌类和其他氧化衍生物。

还原: 该化合物可以被还原形成各种羟基衍生物。

取代: 亲核取代反应可以在苯氧基上发生,导致形成取代的苯氧基苯酚。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 可以使用醇盐和胺等亲核试剂进行取代反应。

主要形成的产物:

氧化: 醌类和其他氧化酚类化合物。

还原: 5-辛基-2-苯氧基苯酚的羟基衍生物。

取代: 具有各种官能团的取代苯氧基苯酚。

科学研究应用

Antimicrobial Activity

5-Octyl-2-phenoxyphenol has shown significant antimicrobial properties, particularly against Mycobacterium tuberculosis. It acts as an inhibitor of the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for fatty acid biosynthesis in the bacterium. This inhibition disrupts the bacterial cell's ability to synthesize vital components, leading to cell death.

Key Findings:

- Inhibition Potency: The compound exhibits a Ki value of 1 nM and an IC50 value of 5 nM against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis .

- Mechanism of Action: The binding mode involves π–π stacking interactions and hydrophobic interactions that enhance its affinity for InhA, making it a promising candidate for developing new antitubercular drugs .

Structure-Activity Relationship Studies

Research has focused on understanding how structural modifications influence the activity of this compound. The length of the alkyl chain significantly affects its inhibitory potency, with longer chains generally resulting in increased activity .

Comparison Table: Inhibitory Potency of Related Compounds

| Compound | Ki Value (nM) | IC50 Value (nM) | MIC (µg/mL) |

|---|---|---|---|

| This compound | 1 | 5 | 2–3 |

| 5-Pentyl-2-phenoxyphenol | 10 | 55 | 6.4 |

| Triclosan | 20 | 10 | 8 |

Industrial Applications

Beyond its biological applications, this compound is utilized as an additive in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance . Its unique chemical properties allow it to enhance product performance in various industrial applications.

Case Studies

-

Study on InhA Inhibition:

A detailed investigation into the binding characteristics of this compound revealed that it occupies critical binding sites on InhA, leading to effective inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis . This study highlighted the potential for this compound to overcome resistance mechanisms associated with traditional antibiotics like isoniazid. -

Pharmacokinetic Evaluations:

Pharmacokinetic studies demonstrated that after oral administration, derivatives like this compound displayed prolonged serum presence compared to existing treatments, suggesting improved bioavailability and reduced toxicity . These findings are crucial for developing effective therapies against resistant bacterial strains.

作用机制

5-辛基-2-苯氧基苯酚的主要作用机制涉及抑制烯酰-酰基载体蛋白还原酶 (InhA) 的活性。这种酶对于结核分枝杆菌的脂肪酸延伸循环至关重要。 通过抑制这种酶,5-辛基-2-苯氧基苯酚会破坏必需脂肪酸的合成,导致细菌细胞死亡 .

相似化合物的比较

o-Phenylphenol (OPP)

2-(4-Octylphenyl)acetic Acid

- Molecular Weight : 248.36 g/mol

- Structure : Octyl-substituted phenyl ring with a carboxylic acid group .

- Key Properties :

- Higher solubility in alkaline conditions due to ionizable carboxylic acid.

- Applications in chemical synthesis (e.g., surfactants, drug intermediates).

- Comparison: Functional Groups: The carboxylic acid in 2-(4-Octylphenyl)acetic acid increases polarity and reactivity compared to this compound’s phenol group. Bioactivity: Phenolic derivatives like this compound may exhibit stronger antimicrobial effects than carboxylic acid analogs .

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

- Molecular Weight : 232.07 g/mol

- Structure : Fluorinated alcohol with a short carbon chain .

- Key Properties :

- Extremely low solubility in water but high chemical stability due to fluorine atoms.

- Used in specialty surfactants and fluoropolymer synthesis.

- Comparison: Fluorine vs. Octyl: Fluorination confers thermal/chemical resistance, while the octyl chain in this compound enhances hydrophobicity without fluorine’s environmental persistence concerns. Toxicity: Fluorinated alcohols may pose higher bioaccumulation risks compared to phenolic derivatives .

Data Table: Comparative Analysis

Research Findings and Implications

- Antimicrobial Efficacy: OPP’s efficacy as a disinfectant is well-documented, but this compound’s extended alkyl chain may improve lipid bilayer penetration, enhancing activity against resistant pathogens .

- Environmental Impact: Fluorinated compounds like Octafluoro-1-pentanol raise concerns about persistence, whereas phenolic derivatives may degrade more readily .

- Synthetic Flexibility: The carboxylic acid group in 2-(4-Octylphenyl)acetic acid allows for versatile derivatization, but phenol-based compounds like this compound offer distinct redox properties for niche applications .

常见问题

Basic Research Questions

Q. What safety protocols are essential when handling 5-Octyl-2-phenoxyphenol in laboratory settings?

- Methodological Answer : Implement strict personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with soap and water, and consult a physician if irritation persists. For spills, neutralize with inert absorbents and dispose of according to hazardous waste regulations. Regularly inspect gloves and equipment for integrity .

Q. How can researchers ensure accurate characterization of this compound’s purity and structure?

- Methodological Answer : Combine multiple analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm molecular structure and substituent positions.

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a methanol/water mobile phase (70:30 v/v) to assess purity (>98%).

- Mass Spectrometry (MS) : Compare experimental m/z values with theoretical molecular weight (e.g., this compound: ~290 g/mol). Cross-validate results with spectral databases like PubChem .

Q. What environmental exposure controls are recommended for this compound?

- Methodological Answer : Monitor airborne concentrations using gas chromatography (GC) with flame ionization detection. Ensure laboratory ventilation systems meet OSHA standards (≥8 air changes/hour). Store the compound in sealed, labeled containers away from oxidizers and acids to prevent reactive degradation .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at 0, 24, 48, and 72 hours.

- Analysis : Quantify degradation products via LC-MS/MS. Use Arrhenius plots to model thermal degradation kinetics.

- Contradiction Resolution : If data conflicts (e.g., unexpected stability at high pH), repeat trials under inert atmospheres to rule out oxidation interference .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from Scopus and PubMed using inclusion criteria (e.g., IC50 values <10 µM). Apply statistical tools (e.g., ANOVA) to identify outliers.

- Experimental Validation : Replicate conflicting studies under standardized conditions (e.g., cell line: HepG2, exposure time: 24h). Cross-check metabolite profiles using HPLC-UV to confirm compound integrity during assays .

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes. Set grid parameters to cover active sites (e.g., 25 Å).

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability. Validate predictions with in vitro enzyme inhibition assays.

- Data Interpretation : Compare computed binding energies (-ΔG) with experimental IC50 values to refine models .

Q. What methodologies optimize synthetic routes for this compound to minimize byproducts?

- Methodological Answer :

- Stepwise Synthesis : Start with phenol alkylation using 1-bromooctane under basic conditions (K2CO3, DMF, 80°C). Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient).

- Byproduct Analysis : Use GC-MS to identify side products (e.g., di-alkylated derivatives). Adjust stoichiometry (1:1.2 molar ratio of phenol to alkylating agent) and reaction time (≤6h) to suppress unwanted pathways .

Q. How should researchers document and share spectral data for this compound to enhance reproducibility?

- Methodological Answer :

- Data Deposition : Upload NMR, HPLC, and XRD data to public repositories (e.g., Cambridge Structural Database, CCDC). Include experimental parameters (e.g., solvent, temperature).

- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Reference datasets using DOI or accession numbers (e.g., CCDC 1960994) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。